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Compound of Interest

Compound Name:
2-Aminoethanesulfonamide

hydrochloride

Cat. No.: B129864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance

(NMR) spectroscopy of 2-Aminoethanesulfonamide hydrochloride. This document includes

detailed protocols for sample preparation and data acquisition, alongside tabulated NMR data

and a visualization of a key signaling pathway relevant to its application in drug development.

Introduction
2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a

sulfonamide compound of interest in pharmaceutical and biochemical research. It serves as a

versatile building block in the synthesis of various biologically active molecules, particularly in

the development of novel therapeutics targeting metabolic disorders and inflammation.

Furthermore, its structural similarity to endogenous compounds makes it a valuable tool in

studies of enzyme inhibition and metabolic pathways. NMR spectroscopy is a powerful

analytical technique for the structural elucidation and characterization of this and other small

molecules.

Chemical Structure
Molecular Formula: C₂H₉ClN₂O₂S[1]
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Molecular Weight: 160.62 g/mol [1][2]

Structure:

Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for 2-
Aminoethanesulfonamide hydrochloride recorded in Deuterium Oxide (D₂O).

¹H NMR Data (400

MHz, D₂O)

Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant (J)

Hz
Assignment

3.51 Triplet (t) 6.3 -CH₂-SO₂-

3.40 Triplet (t) 6.3 -CH₂-NH₃⁺

¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppm Assignment

51.00 -CH₂-SO₂-

34.28 -CH₂-NH₃⁺

Note: The chemical shifts are referenced to the residual solvent peak. Chemical shifts can be

influenced by concentration, temperature, and pH.

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a sample of 2-Aminoethanesulfonamide
hydrochloride for NMR spectroscopy.

Sample Weighing: Accurately weigh 5-10 mg of 2-Aminoethanesulfonamide
hydrochloride for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
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Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this hydrophilic compound.

Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ could also be used, which

would result in different chemical shifts for the analyte and the residual solvent peak.[3][4][5]

[6][7]

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in

a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

Filtration: To remove any particulate matter that could affect the spectral quality, filter the

solution through a pipette fitted with a small plug of glass wool or a syringe filter into a clean,

dry 5 mm NMR tube.[8]

Transfer to NMR Tube: Ensure the height of the solution in the NMR tube is at least 4-5 cm

to allow for proper shimming of the magnetic field.

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring standard 1D ¹H and ¹³C NMR spectra.

Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectrometer Frequency: 400 MHz

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Spectrometer Frequency: 100 MHz

Spectral Width: 0-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128 to several thousand, depending on the sample concentration.

Signaling Pathway: Inhibition of Bacterial Folic Acid
Synthesis
Sulfonamides are a well-known class of antibiotics that act by inhibiting the synthesis of folic

acid in bacteria.[9][10][11] This pathway is a key target for antimicrobial drug development. 2-
Aminoethanesulfonamide hydrochloride, as a sulfonamide-containing compound, can be

utilized in studies aimed at understanding and developing new inhibitors of this pathway. The

diagram below illustrates the mechanism of action of sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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